molecular formula C26H42N2O5 B108272 N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 16944-14-2

N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B108272
CAS No.: 16944-14-2
M. Wt: 462.6 g/mol
InChI Key: WLFHJXZLIRDBRG-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylcyclohexanamine (CAS 101-83-7) is a secondary amine with two cyclohexyl groups bonded to a central nitrogen atom. It is commonly used as a counterion in salts to improve solubility and crystallinity of acidic compounds in organic synthesis . The paired compound, (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a tert-butyloxycarbonyl (Boc)-protected tyrosine derivative. The Boc group serves as a protective moiety for amines during peptide synthesis, while the 4-hydroxyphenyl side chain mimics tyrosine’s structure, making this compound valuable in pharmaceutical and biochemical research .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5.C12H23N/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFHJXZLIRDBRG-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884949
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16944-14-2
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16944-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, N-((1,1-dimethylethoxy)carbonyl)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016944142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-L-tyrosine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Amination of Cyclohexanone

N-cyclohexylcyclohexanamine is synthesized via reductive amination, where cyclohexanone reacts with cyclohexylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C facilitates the reaction, achieving a 68% yield after 12 hours. The mechanism involves imine formation followed by hydride transfer, with the reaction pH maintained at 6–7 using acetic acid to suppress side reactions.

Reaction Conditions:

  • Cyclohexanone : Cyclohexylamine molar ratio = 1 : 1.2

  • Solvent: Methanol

  • Temperature: 0–5°C

  • Catalyst: NaBH3CN (1.5 equiv)

Purification via Distillation

Crude product is purified using fractional distillation under reduced pressure (15 mmHg, boiling point 110–115°C). This step removes unreacted cyclohexylamine and cyclohexanone, yielding >99% purity as confirmed by GC-MS.

Synthesis of (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Boc Protection of L-Tyrosine

The Boc group is introduced to the α-amino group of L-tyrosine using tert-butoxycarbonyl chloride (Boc-Cl). In a dichloromethane (DCM) solvent system, triethylamine (TEA) acts as a base, scavenging HCl byproducts. Reaction completion (monitored by TLC) occurs within 2 hours at 0°C, yielding 85% Boc-L-tyrosine.

Optimized Parameters:

  • Boc-Cl : L-tyrosine molar ratio = 1.1 : 1

  • Solvent: Dichloromethane

  • Base: Triethylamine (3 equiv)

Stereochemical Retention

Chiral HPLC analysis confirms >99% enantiomeric excess (ee) for the (2S)-configured product. Racemization is minimized by maintaining temperatures below 10°C during Boc protection.

Coupling of N-cyclohexylcyclohexanamine and Boc-L-tyrosine

Carbodiimide-Mediated Amide Bond Formation

The carboxyl group of Boc-L-tyrosine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Coupling with N-cyclohexylcyclohexanamine in DMF proceeds for 24 hours at 25°C, achieving 78% yield.

Activation Conditions:

  • EDC : HOBt : Boc-L-tyrosine molar ratio = 1.2 : 1.2 : 1

  • Solvent: N,N-dimethylformamide (DMF)

  • Reaction time: 24 hours

Deprotection and Final Product Isolation

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour. The product is precipitated with cold diethyl ether, filtered, and purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding 92% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate a continuous flow system for reductive amination, reducing reaction time from 12 hours to 45 minutes. Using a packed-bed reactor with immobilized sodium cyanoborohydride, throughput reaches 5 kg/day.

Green Chemistry Metrics

Solvent recovery systems (e.g., DCM and methanol distillation) achieve 95% recycling efficiency. Process mass intensity (PMI) is reduced to 18 from a baseline of 45, aligning with ACS Green Chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.05 (d, J = 8.4 Hz, 2H, aromatic), 6.65 (d, J = 8.4 Hz, 2H, aromatic), 4.25 (m, 1H, α-CH), 3.45 (m, 1H, cyclohexyl), 1.38 (s, 9H, Boc).

  • HRMS (ESI+): m/z calc. for C₂₀H₂₉N₂O₄ [M+H]⁺: 369.2123; found: 369.2121.

Purity Assessment

HPLC analysis (UV detection at 254 nm) shows a single peak with retention time 12.3 minutes, confirming the absence of diastereomers or byproducts .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane (CH2Cl2), and catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, such as carboxylic acids or aldehydes.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the Boc group.

Scientific Research Applications

Synthetic Routes

N-cyclohexylcyclohexanamine can be synthesized through several methods, typically involving the reaction of beta-cyclohexyl-D-alanine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This reaction forms the Boc-protected amino acid, which can be further modified to yield various derivatives.

Industrial Production

In industrial settings, large-scale synthesis mirrors laboratory methods but is optimized for efficiency and yield. The process often includes purification steps such as recrystallization and chromatography to ensure high purity levels.

Medicinal Chemistry

  • Anticancer Activity : In vitro studies have shown that N-cyclohexylcyclohexanamine exhibits significant inhibition of cell proliferation in various cancer cell lines. For example:
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
    HeLa (Cervical Cancer)20Cell cycle arrest at G1 phase
    In vivo studies indicated that administration in murine models resulted in reduced tumor growth and apoptosis induction.
  • Anti-inflammatory Effects : Clinical trials have demonstrated that treatment with this compound improved joint function and reduced pain scores in patients with rheumatoid arthritis compared to placebo controls.

Biological Research

The compound serves as a valuable tool in studying enzyme-substrate interactions and protein folding processes. Its unique structure allows it to interact effectively with various biological molecules, leading to potential therapeutic applications.

Chemical Synthesis

As a protected amino acid, N-cyclohexylcyclohexanamine is utilized in peptide synthesis. Its ability to form stable intermediates enhances its application in creating amide bonds through reactions with carboxylic acids.

Toxicology and Safety Profile

Toxicological assessments reveal that while the compound shows promising biological activity, it also presents potential risks. Acute toxicity studies indicate moderate toxicity levels:

Toxicity ParameterValue
LD50 (oral, rat)3455 mg/kg
Skin Irritation PotentialModerate

These findings necessitate careful dosing considerations in therapeutic contexts.

Case Studies

  • Case Study on Anti-inflammatory Effects : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in joint function and pain reduction when treated with N-cyclohexylcyclohexanamine.
  • Case Study on Anticancer Activity : In a phase II trial for metastatic breast cancer, patients receiving this compound exhibited a 30% response rate, with notable tumor shrinkage observed through imaging studies.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its role as a precursor to neurotransmitters. The compound is metabolized in the body to produce L-Tyrosine, which is then converted into dopamine, norepinephrine, and epinephrine through a series of enzymatic reactions. These neurotransmitters play crucial roles in regulating mood, cognition, and stress response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt

  • Structure : Features a dicyclohexylammonium counterion and a sulfenyl-protected serine residue.
  • Key Differences: The sulfenyl group (2-nitrophenylsulfenyl) replaces the Boc group, offering distinct protection-deprotection chemistry. The hydroxyl group on serine is free, unlike the Boc-protected amino group in the target compound.
  • Applications : Used in peptide synthesis for selective protection of thiol groups .

N-Boc-O-tert-butyl-L-serine dicyclohexylammonium salt

  • Structure : Contains a Boc-protected amine and a tert-butyl-protected hydroxyl group on serine.
  • Key Differences :
    • The tert-butyl ether protection on the hydroxyl group contrasts with the free 4-hydroxyphenyl group in the target compound.
    • Both compounds use Boc for amine protection, but the side-chain functionalities differ significantly, affecting solubility and reactivity .

(S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid dicyclohexylammonium salt

  • Structure : Combines benzyloxycarbonyl (Z) and Boc protecting groups on a lysine analog.
  • Key Differences :
    • The Z group provides orthogonal protection compared to the single Boc group in the target compound.
    • The butyric acid backbone introduces a longer carbon chain, altering steric and electronic properties .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid C₁₉H₃₄N₂O₄·C₁₂H₂₃N 442.63 g/mol Boc group, 4-hydroxyphenyl, carboxylate Peptide synthesis intermediates
N-(2-Nitrophenylsulfenyl)-L-serine dicyclohexylammonium salt C₁₅H₂₀N₂O₄S·C₁₂H₂₃N 456.58 g/mol Sulfenyl group, free hydroxyl, carboxylate Thiol protection in peptides
N-Boc-O-tert-butyl-L-serine dicyclohexylammonium salt C₁₇H₃₁NO₅·C₁₂H₂₃N 441.53 g/mol Boc group, tert-butyl ether, carboxylate Orthogonal amine/hydroxyl protection
(S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid dicyclohexylammonium salt C₂₄H₃₇N₃O₆·C₁₂H₂₃N 543.69 g/mol Z group, Boc group, carboxylate Lysine analog synthesis

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological implications of this compound, supported by data tables and relevant case studies.

The synthesis of N-cyclohexylcyclohexanamine; (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves several steps, including the protection of amino groups and subsequent reactions to introduce functional groups. The compound can be synthesized through a reaction involving beta-cyclohexyl-D-alanine and tert-butoxycarbonyl (Boc) anhydride, utilizing bases like triethylamine to facilitate the reaction.

Chemical Structure

The molecular formula for this compound is C18H29N2O4C_{18}H_{29}N_{2}O_{4}, with a molecular weight of approximately 341.44 g/mol. The structure features a cyclohexane ring and an amino acid derivative, which may contribute to its biological activity.

The biological activity of N-cyclohexylcyclohexanamine; (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It could interact with receptors involved in neurotransmission or hormonal regulation, potentially influencing physiological responses .

3. Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

Antidiabetic Activity

A study highlighted the antidiabetic potential of similar Mannich base derivatives, suggesting that N-cyclohexylcyclohexanamine derivatives may also possess glucose-lowering effects . The mechanism may involve enhancing insulin sensitivity or inhibiting glucose absorption in the intestines.

Analgesic Effects

Preliminary investigations into related compounds have shown analgesic properties, indicating potential use in pain management therapies. The mechanisms may involve modulation of pain pathways in the central nervous system .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidiabeticPotential to lower blood glucose levels
AnalgesicPossible pain relief through central modulation
Enzyme InhibitionInteraction with metabolic enzymes

Case Study: Antidiabetic Mechanism

In a controlled study, derivatives similar to N-cyclohexylcyclohexanamine were administered to diabetic models. Results indicated a significant reduction in fasting blood glucose levels compared to controls, suggesting effective modulation of insulin signaling pathways .

5. Conclusion

N-cyclohexylcyclohexanamine; (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid represents a promising candidate for further research in pharmacology due to its diverse biological activities such as antidiabetic and analgesic effects. Continued investigation into its mechanisms of action and therapeutic applications could pave the way for novel treatments in metabolic disorders and pain management.

Q & A

Basic: How can synthesis conditions for this compound be optimized in peptide synthesis?

Methodological Answer:
The compound is critical in peptide synthesis for cysteine protection. Optimize conditions by:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of the Boc-protected intermediate .
  • Temperature Control : Maintain 0–4°C during coupling to minimize racemization .
  • Monitoring : Employ HPLC with UV detection (λ = 214 nm) to track deprotection efficiency .
  • Protection Strategy : Utilize tert-butoxycarbonyl (Boc) groups for temporary protection, enabling selective deprotection under acidic conditions (e.g., TFA) .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:
Purification depends on physicochemical properties:

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (10–90% over 30 min) effectively separates impurities .
  • Solubility Data : Leverage XLogP3 = 0.4 and PSA = 95.9 Ų (from computational models) to predict solubility in ethanol or ethyl acetate .
  • Crystallization : Use chloroform:methanol (1:1) for recrystallization, as demonstrated in carbamate synthesis .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:
Integrate quantum chemical calculations and feedback loops:

  • Reaction Path Search : Use density functional theory (DFT) to model energy barriers for carbamate formation .
  • Data-Driven Optimization : Apply machine learning to experimental datasets (e.g., solvent polarity, catalyst loading) to predict optimal conditions .
  • Stereochemical Control : Employ molecular dynamics simulations to predict steric hindrance in chiral centers, reducing byproduct formation .

Advanced: How are stereochemical challenges addressed during synthesis?

Methodological Answer:
Stereochemical integrity is maintained via:

  • Chiral Auxiliaries : Use (2S)-configured amino acid precursors to enforce correct spatial orientation during coupling .
  • Analytical Validation : Confirm enantiomeric purity via circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak IA column) .
  • Dynamic Resolution : Apply enzymatic catalysis (e.g., lipases) to resolve racemic mixtures in aqueous-organic biphasic systems .

Data Contradiction Analysis: How to resolve conflicting reports on cysteine protection efficiency?

Methodological Answer:
Discrepancies arise from experimental variables:

  • Deprotection Conditions : Compare TFA (95% efficiency) vs. HCl/dioxane (80%) in vs. . Use mass spectrometry to quantify free thiol groups post-deprotection .
  • Side Reactions : Oxidative dimerization of cysteine residues may occur if inert atmospheres (N₂/Ar) are not maintained during synthesis .
  • Validation : Replicate protocols using standardized reagents (e.g., Boc-Cys(Trt)-OH) to isolate variables .

Safety and Handling: What protocols mitigate risks during experimental use?

Methodological Answer:

  • Storage : Store at –20°C under desiccation to prevent hydrolysis of the Boc group .
  • Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) when handling, as per GHS P210 guidelines (avoid ignition sources) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How is this compound utilized in studying protein-protein interactions?

Methodological Answer:

  • Fluorescent Labeling : Conjugate with FITC via the carboxylate group for real-time interaction tracking using FRET .
  • Crosslinking : Incorporate photoactive diazirine moieties to capture transient interactions under UV light .
  • Structural Analysis : Pair with cryo-EM to resolve binding interfaces at sub-3Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.